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Introduction

Thy-1, also known as Cluster of Differentiation 90 (CD90), is a 25-37 kDa
glycosylphosphatidylinositol (GPI)-anchored glycoprotein that is a member of the
immunoglobulin superfamily.[1][2] It is abundantly expressed on the surface of various cell
types, including neurons, thymocytes, and fibroblasts.[3] In the nervous system, Thy-1/CD90
plays a crucial role in cell-cell and cell-matrix interactions, influencing processes such as
neurite outgrowth, axonal guidance, and synaptic formation.[4] Its expression is
developmentally regulated and is often used as a marker for mature neurons.[2] This technical
guide provides a comprehensive overview of Thy-1/CD90 expression in commonly used
neuronal cell lines, details experimental protocols for its detection, and illustrates its key
signaling pathways.

Data Presentation: Thy-1/CD90 Expression in
Human Neuronal Cell Lines

The expression of Thy-1/CD90 can vary significantly among different neuronal cell lines,
reflecting their diverse origins and differentiation states. The following table summarizes
guantitative data on Thy-1/CD90 expression in several human neuroblastoma cell lines.
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Mandatory Visualization
Signaling Pathways

The signaling pathways initiated by Thy-1/CD90 are critical for its function in regulating
neuronal morphology and connectivity. A key pathway involves the interaction of neuronal Thy-
1/CD90 with avf3 integrin on adjacent astrocytes. This interaction triggers a signaling cascade
within the neuron that leads to the retraction of neuronal processes.
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Caption: Thy-1/CD90 signaling pathway in a neuron upon binding to astrocytic avB3 integrin.

Experimental Workflows

The analysis of Thy-1/CD90 expression in neuronal cell lines typically involves a series of
standard molecular and cellular biology techniques. The following workflow outlines the key
steps from cell culture to data analysis.
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Caption: A general experimental workflow for the analysis of Thy-1/CD90 expression.
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Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible assessment of Thy-
1/CD90 expression. The following protocols are based on established methods and can be
adapted for specific neuronal cell lines.

Immunocytochemistry (ICC) for Thy-1/CD90

This protocol allows for the visualization of Thy-1/CD90 localization on the cell surface.
Materials:

o Neuronal cells cultured on glass coverslips

e Phosphate-Buffered Saline (PBS)

o 4% Paraformaldehyde (PFA) in PBS

e Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

» Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

e Primary antibody: Mouse anti-human Thy-1/CD90 antibody (Clone 5E10 is a common
choice)

e Secondary antibody: Fluorophore-conjugated goat anti-mouse 1gG
o DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
¢ Mounting medium
Procedure:
» Cell Fixation:
o Wash cultured cells gently with PBS.

o Fix the cells with 4% PFA for 15-20 minutes at room temperature.
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o Wash three times with PBS.

Permeabilization (for intracellular targets, optional for surface staining):
o Incubate cells with Permeabilization Buffer for 10 minutes.

o Wash three times with PBS.

Blocking:

o Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific
antibody binding.

Primary Antibody Incubation:

o Dilute the primary anti-Thy-1/CD90 antibody in Blocking Buffer to the recommended
concentration (typically 1-10 pg/mL).

o Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified
chamber.

Washing:

o Wash the coverslips three times with PBS for 5 minutes each.
Secondary Antibody Incubation:

o Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

o Incubate the coverslips with the secondary antibody solution for 1-2 hours at room
temperature, protected from light.

Counterstaining and Mounting:
o Wash the coverslips three times with PBS.
o Incubate with DAPI solution for 5 minutes for nuclear staining.

o Wash once with PBS.
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o Mount the coverslips onto microscope slides using an appropriate mounting medium.
e Imaging:

o Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Flow Cytometry for Thy-1/CD90

This technique provides a quantitative analysis of the percentage of Thy-1/CD90-positive cells
and the relative expression level per cell.

Materials:

Neuronal cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

Fluorophore-conjugated primary antibody: PE-conjugated anti-human CD90 antibody (Clone
5E10) is a common choice.

Isotype control: A fluorophore-conjugated antibody of the same isotype and concentration as
the primary antibody.

Viability dye (e.g., Propidium lodide or DAPI)
Procedure:

e Cell Preparation:

o Harvest cells and prepare a single-cell suspension.

o Count the cells and adjust the concentration to 1x1076 cells/mL in ice-cold Flow Cytometry
Staining Buffer.

e Staining:

o Aliquot 100 pL of the cell suspension (1x1075 cells) into flow cytometry tubes.
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o Add the fluorophore-conjugated anti-Thy-1/CD90 antibody at the predetermined optimal
concentration.

o For the negative control, add the corresponding isotype control antibody to a separate
tube.

o Incubate for 30 minutes at 4°C in the dark.
e Washing:

o Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g
for 5 minutes.

o Discard the supernatant.
o Repeat the wash step twice.
e Resuspension and Viability Staining:
o Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.
o Add a viability dye just before analysis to exclude dead cells.
o Data Acquisition and Analysis:
o Acquire the data on a flow cytometer.

o Analyze the data using appropriate software. Gate on the live, single-cell population and
determine the percentage of Thy-1/CD90-positive cells and their mean fluorescence
intensity (MFI) relative to the isotype control.

Western Blotting for Thy-1/CD90

Western blotting is used to detect the presence and relative abundance of the Thy-1/CD90
protein in a cell lysate.

Materials:

e Neuronal cell pellet
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» Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
o BCA Protein Assay Kit
o Laemmli sample buffer
o SDS-PAGE gels
e PVDF or nitrocellulose membrane
» Transfer buffer
o Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
e Primary antibody: Rabbit anti-Thy-1/CD90 polyclonal or monoclonal antibody.
e Secondary antibody: HRP-conjugated goat anti-rabbit IgG
e Chemiluminescent substrate
o Loading control antibody (e.g., anti-B-actin or anti-GAPDH)
Procedure:
» Protein Extraction:
o Lyse the cell pellet in ice-cold Lysis Buffer.
o Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
e Protein Quantification:
o Determine the protein concentration of the lysate using a BCA assay.
e Sample Preparation:

o Mix a specific amount of protein (e.g., 20-30 pg) with Laemmli sample buffer and heat at
95-100°C for 5-10 minutes.
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o SDS-PAGE and Protein Transfer:

o Separate the protein samples by SDS-PAGE.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Blocking:

o Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-
specific antibody binding.

e Primary Antibody Incubation:

o Incubate the membrane with the primary anti-Thy-1/CD90 antibody diluted in Blocking
Buffer overnight at 4°C with gentle agitation.

e Washing:
o Wash the membrane three times with TBST for 10 minutes each.
e Secondary Antibody Incubation:

o Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking
Buffer for 1 hour at room temperature.

o Detection:
o Wash the membrane three times with TBST.

o Incubate the membrane with a chemiluminescent substrate and visualize the protein
bands using an imaging system.

o Probe for a loading control to ensure equal protein loading across lanes.

Conclusion

The expression of Thy-1/CD90 is a key characteristic of many neuronal cell lines and plays a
significant role in neuronal development and interaction. This guide provides a foundational
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understanding of Thy-1/CD90 expression, its associated signaling pathways, and robust
protocols for its detection and quantification. The provided data and methodologies will aid
researchers in designing and executing experiments to further elucidate the multifaceted roles
of this important neuronal surface glycoprotein in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

2. CD90 - Wikipedia [en.wikipedia.org]

3. Thy-1 (CDw90) and c-kit receptor (CD117) expression on CD34+ hematopoietic
progenitor cells: a five dimensional flow cytometric study | Haematologica
[haematologica.org]

e 4. CD90 Expression on human primary cells and elimination of contaminating fibroblasts
from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. Enhanced tyrosine hydroxylase expression in PC12 cells co-cultured with feline
mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Frontiers | Time dependent changes in protein expression induced by intermittent theta
burst stimulation in a cell line [frontiersin.org]

 To cite this document: BenchChem. [Thy-1/CD90 Expression in Neuronal Cell Lines: An In-
Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193648#thy-1-cd90-expression-in-neuronal-cell-
lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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